G9a Inhibitory Potency: Direct Comparison of A-366 vs. UNC-0642 and BIX-01294
A-366 demonstrates significantly greater potency against G9a compared to other well-established probes, as quantified by IC50 values. In a direct head-to-head study, A-366 showed sub-nanomolar potency, which is an order of magnitude more potent than UNC-0642 and vastly more potent than the first-generation probe BIX-01294 [1]. This potency advantage translates directly to requiring lower concentrations in cellular and in vivo assays, reducing the risk of compound-specific toxicity and solubility-related artifacts.
| Evidence Dimension | In vitro G9a Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 3.3 nM |
| Comparator Or Baseline | UNC-0642 (IC50 = 15 nM); BIX-01294 (IC50 = 1850 nM) |
| Quantified Difference | A-366 is ~4.5-fold more potent than UNC-0642 and ~560-fold more potent than BIX-01294. |
| Conditions | Radioactive methyltransferase assay using recombinant G9a enzyme. |
Why This Matters
Higher potency ensures more complete target engagement at lower compound concentrations, minimizing off-target effects and improving assay window in both biochemical and cell-based experiments.
- [1] Liu, F., Chen, X., Allali-Hassani, A., Quinn, A. M., Wigle, T. J., Wasney, G. A., ... & Jin, J. (2010). Discovery of a 2,4-diamino-7-aminoalkoxyquinazoline as a potent and selective inhibitor of histone lysine methyltransferase G9a. Journal of Medicinal Chemistry, 53(15), 5844-5857. View Source
- [2] Sweis, R. F., Pliushchev, M., Brown, P. J., Guo, J., Li, F., Maag, D., ... & Pappano, W. N. (2014). Discovery and development of potent and selective inhibitors of histone methyltransferase g9a. ACS Medicinal Chemistry Letters, 5(2), 205-209. View Source
